molecular formula C15H18N4O3S2 B2577411 Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate CAS No. 898437-13-3

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Cat. No. B2577411
CAS RN: 898437-13-3
M. Wt: 366.45
InChI Key: OFTJMWSNACDESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate, also known as compound 1, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.

Scientific Research Applications

Synthesis and Pharmacological Properties

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate and its derivatives are primarily researched for their synthesis and potential pharmacological properties. One study demonstrated the synthesis of novel indole-based hybrid oxadiazole scaffolds incorporating this compound, which displayed potent urease inhibitory activity, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018). Similarly, another research synthesized various thiadiazole and triazole derivatives, exhibiting significant reactivity enhancement in cellobiase (Abd & Awas, 2008).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of derivatives of this compound. For instance, the synthesis of thiazoles and their fused derivatives exhibited in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential in antimicrobial drug development (Wardkhan et al., 2008).

Antidiabetic Potential

A significant finding in the field of diabetes treatment was made when derivatives of this compound were synthesized and tested for their antidiabetic potential via α-glucosidase enzyme inhibition. The results suggested that these compounds could be used as lead molecules for further research in antidiabetic drug development (Nazir et al., 2018).

Gas-Phase Reactions in Heterocyclic Synthesis

Another interesting application is in the field of gas-phase pyrolysis for heterocyclic synthesis. Studies on ethyl N-(5-cyanomethyl-1,3,4-thiadiazol-3-yl)carbamate, a related compound, provided insights into the pyrolytic reactions used in heterocyclic synthesis (Al-Awadi & Elnagdi, 1997).

Inhibitors in Cancer Research

Derivatives of this compound, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have been evaluated as glutaminase inhibitors in cancer research. These inhibitors have shown potential in attenuating the growth of cancer cells in vitro and in mouse models (Shukla et al., 2012).

Antihypertensive Properties

Research on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, chemically related to the compound , revealed their potential as antihypertensive agents due to their direct relaxant effect on vascular smooth muscle (Turner et al., 1988).

properties

IUPAC Name

ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-3-11(12(20)22-4-2)23-15-19-18-14(24-15)17-13(21)16-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTJMWSNACDESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)butanoate

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